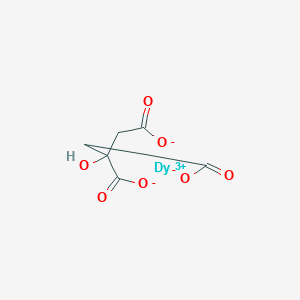
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid, also known as DTCIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thienyl ring, an isoxazole ring, and a carboxylic acid group. DTCIM has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their metabolic processes. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is also relatively stable and can be stored for extended periods without significant degradation. However, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. One area of interest is the development of new synthetic methods for 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and related compounds. Another area of interest is the further investigation of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid's mechanism of action and its potential applications in drug discovery and materials science. Additionally, there is potential for the development of new imaging probes based on 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and related compounds. Overall, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is a promising compound with a range of potential applications in scientific research.
Synthesis Methods
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with methyl isoxazole-4-carboxylate in the presence of a base catalyst. The resulting intermediate is then treated with a strong acid to yield the final product, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. The synthesis of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Scientific Research Applications
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been used as a building block for the synthesis of other compounds with potential applications in drug discovery and materials science.
properties
CAS RN |
14346-01-1 |
|---|---|
Product Name |
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid |
Molecular Formula |
C9H5Cl2NO3S |
Molecular Weight |
278.11 g/mol |
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO3S/c1-3-6(9(13)14)7(12-15-3)4-2-5(10)16-8(4)11/h2H,1H3,(H,13,14) |
InChI Key |
TXWLOFWEAIMFEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC(=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(SC(=C2)Cl)Cl)C(=O)O |
Other CAS RN |
14346-01-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)






![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)



